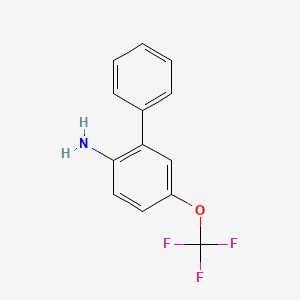

2-Amino-5-(trifluoromethoxy)biphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds in Organic Chemistry

The biphenyl unit, consisting of two connected phenyl rings, is a privileged scaffold in organic chemistry and drug discovery. nih.gov Its rigid, yet conformationally flexible, structure provides a three-dimensional framework that is ideal for interacting with biological targets. This structural motif is the core backbone of numerous small molecule inhibitors and has been integral in the design of ligands for various receptors, such as the serotonin (B10506) 5-HT(7) receptor, which is a target for depression and neuropathic pain therapies. nih.govnih.govelsevierpure.com

The synthesis of substituted biphenyls is well-established, with methods like the Suzuki-Miyaura cross-coupling reaction being commonly employed. researchgate.netchemicalbook.com Furthermore, the development of axially chiral biphenols, a special class of biphenyls, highlights their importance in the design of sophisticated chiral catalysts and ligands, which are crucial for asymmetric synthesis. acs.org

Role of Fluorinated Moieties in Molecular Design

The introduction of fluorinated groups, such as trifluoromethyl (–CF3) and trifluoromethoxy (–OCF3), is a key strategy in modern molecular design, particularly in medicinal chemistry. mdpi.comnih.govnih.gov These moieties can dramatically alter a molecule's physical, chemical, and biological characteristics. nih.gov

Overview of Research Trajectories for Arylamine-Substituted Biphenyls

Arylamine-substituted biphenyls are a class of compounds actively being explored for a wide range of applications. These molecules serve as core structural motifs in numerous biologically active compounds and advanced functional materials. rsc.org Research has demonstrated their potential as hole-transport materials in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and solar cells. researchgate.netroyalsocietypublishing.org

In the realm of medicinal chemistry, derivatives like 2-amino-[1,1'-biphenyl]-3-carboxamides are being investigated as selective inhibitors of enzymes such as PKMYT1, which is a promising target for treating certain types of cancer. nih.gov The synthesis of these compounds often involves the coupling of pre-functionalized aryl rings or the direct modification of nitroarenes. rsc.orgorientjchem.org The diverse applications underscore the versatility of this molecular architecture in contemporary chemical research.

Chemical Compound Information

Below are the detailed properties of the primary compound discussed in this article.

| Property | Value | Source |

| IUPAC Name | 5-(trifluoromethoxy)[1,1'-biphenyl]-2-amine | sigmaaldrich.com |

| CAS Number | 131395-27-2 | sigmaaldrich.com |

| Molecular Formula | C13H10F3NO | sigmaaldrich.com |

| Molecular Weight | 253.22 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| InChI | 1S/C13H10F3NO/c14-13(15,16)18-10-6-7-12(17)11(8-10)9-4-2-1-3-5-9/h1-8H,17H2 | sigmaaldrich.com |

| InChI Key | DNSUFAAFDZLIJJ-UHFFFAOYSA-N | sigmaaldrich.com |

Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)18-10-6-7-12(17)11(8-10)9-4-2-1-3-5-9/h1-8H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSUFAAFDZLIJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 2 Amino 5 Trifluoromethoxy Biphenyl

Transformations Involving the Aromatic Amino Group

The primary aromatic amino group (-NH2) is the most reactive functional group in the molecule, enabling a diverse range of chemical transformations. Its nucleophilicity allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, making it a cornerstone for synthetic derivatization strategies.

The nucleophilic nature of the amino group allows for straightforward reactions with various electrophiles to yield a wide range of functionalized derivatives. Common transformations include acylation, sulfonylation, and alkylation. Acylation with acyl chlorides or anhydrides in the presence of a base affords stable amide derivatives. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These derivatizations are often employed to protect the amino group or to modify the electronic and physical properties of the molecule. Direct alkylation can be challenging due to the potential for over-alkylation, but N-alkylation can be achieved through methods such as reductive amination.

Furthermore, the amino group can be converted into other functionalities through diazotization. Treatment with nitrous acid (generated in situ from NaNO2 and a strong acid) converts the primary amine into a diazonium salt. This intermediate is highly versatile and can be displaced by a wide variety of nucleophiles in Sandmeyer or Sandmeyer-type reactions, allowing for the introduction of halogens (Cl, Br), cyano (-CN), and trifluoromethyl (-CF3) groups. wikipedia.orgresearchgate.netthieme-connect.comnih.gov

| Reaction Type | Typical Reagents and Conditions | Product Class |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Pyridine, CH2Cl2 | N-Aryl Amide |

| N-Sulfonylation | Sulfonyl chloride (e.g., Tosyl chloride), Base, THF | N-Aryl Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH3CN) | N-Alkyl/N,N-Dialkyl Amine |

| Diazotization | NaNO2, aq. HCl, 0-5 °C | Aryl Diazonium Salt |

| Sandmeyer Reaction | Aryl Diazonium Salt, CuX (X=Cl, Br, CN) | Aryl Halide / Nitrile |

The primary amino group of 2-Amino-5-(trifluoromethoxy)biphenyl readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. nih.govgsconlinepress.com This reaction typically occurs under acidic or basic catalysis, or with heating, and involves the elimination of a water molecule. nih.govsemanticscholar.org The resulting C=N double bond of the imine is a key structural motif in many biologically active molecules and serves as a versatile intermediate for further synthetic transformations. The electrophilic carbon and nucleophilic nitrogen in the imine bond provide opportunities for reactions with various nucleophiles and electrophiles. gsconlinepress.com

| Carbonyl Compound | Reagents and Conditions | Product Description |

| Benzaldehyde | Ethanol, reflux, cat. Acetic Acid | (E)-N-benzylidene-5-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine |

| Acetone | Toluene, Dean-Stark trap, p-TsOH | N-(propan-2-ylidene)-5-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine |

| Cyclohexanone | Methanol, reflux | N-cyclohexylidene-5-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine |

| Salicylaldehyde | Ethanol, reflux | 2-(((5'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)imino)methyl)phenol |

The 2-aminobiphenyl (B1664054) scaffold is a classic precursor for the synthesis of carbazoles. Dehydrocyclization of 2-aminobiphenyls, often achieved through methods like the Graebe-Ullmann reaction (diazotization followed by acid-catalyzed cyclization) or palladium-catalyzed intramolecular C-H amination, can yield the corresponding carbazole core. In this case, cyclization would lead to 3-(trifluoromethoxy)-9H-carbazole. Additionally, the amino group can participate in condensation reactions with various bifunctional reagents to construct a wide range of other heterocyclic systems fused to the biphenyl (B1667301) core. frontiersin.org For instance, reaction with β-ketoesters could lead to quinoline derivatives, while condensation with 1,3-dicarbonyl compounds can be a pathway to diazepine systems.

| Reaction Type | Typical Reagents | Resulting Heterocyclic System |

| Carbazole Formation | Pd(OAc)2, P(t-Bu)3, Base, heat | 3-(trifluoromethoxy)-9H-carbazole |

| Quinoline Synthesis (Combes) | 1,3-Diketone (e.g., Acetylacetone), Acid catalyst | Substituted Dimethylquinoline |

| Benzodiazepine Synthesis | β-Ketoester, followed by cyclization | Substituted Benzodiazepine |

Reactions at the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF3) group is renowned for its exceptional chemical and thermal stability. mdpi.com This inertness is attributed to the high strength of the carbon-fluorine bonds. mdpi.comnih.gov Consequently, the -OCF3 group is resistant to a wide range of reaction conditions, including strong acids, bases, and common oxidizing or reducing agents, that would typically cleave a methoxy (-OCH3) group. While some reactions involving nucleophilic attack on trifluoromethylaromatics have been reported under specific conditions, the trifluoromethoxy group is generally considered a robust and unreactive spectator substituent in most synthetic transformations. acs.org Its primary role is electronic, acting as a strong electron-withdrawing group through induction, which deactivates the aromatic ring towards electrophilic attack. nih.govtcichemicals.com

Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl Core

The substitution pattern on the biphenyl core is governed by the directing effects of the existing substituents. The two phenyl rings are in conjugation, meaning the electronic properties of one ring can influence the other. youtube.com

For electrophilic aromatic substitution (EAS) , the outcome is determined by a competition between the directing effects of the amino, trifluoromethoxy, and phenyl groups.

-NH2 group: A powerful activating, ortho, para-director.

-OCF3 group: A strongly deactivating, meta-director due to its inductive effect. youtube.com

-C6H5 group (on the other ring): A weakly activating, ortho, para-director. pearson.compearson.com

The potent activating effect of the amino group dominates, directing incoming electrophiles primarily to the ring it occupies. The position para to the amino group is the most likely site of substitution. The ortho position is sterically hindered by the adjacent phenyl ring. Therefore, reactions like nitration or halogenation are expected to yield predominantly 4-substituted-2-amino-5-(trifluoromethoxy)biphenyl derivatives. Substitution on the second (unsubstituted) phenyl ring at its ortho and para positions is also possible but is generally a minor pathway compared to substitution on the highly activated amine-bearing ring. youtube.compearson.com

Nucleophilic aromatic substitution (SNAr) on the unactivated aryl rings of this compound is generally not feasible. wikipedia.orgchemistrysteps.com SNAr reactions require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a suitable leaving group (like a halide). wikipedia.orgscience.gov However, the amino group can be transformed into an excellent leaving group—the diazonium cation (-N2+). This allows for a range of SNAr-type reactions via the Sandmeyer reaction, enabling the introduction of various nucleophiles at the C2 position. wikipedia.orgnih.gov

Metalation and Lithiation Pathways

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This reaction involves deprotonation of an aromatic C-H bond by a strong base, typically an organolithium reagent, directed by a coordinating functional group known as a Directed Metalation Group (DMG). organic-chemistry.orgunblog.fr

The primary amino group itself is not an effective DMG and will be deprotonated by the strong base. However, it can be converted into a potent DMG by protection, for example, as a pivalamide (-NHCOtBu) or a carbamate (-NHCO2R). This protected amine group chelates the lithium atom of the organolithium base, directing deprotonation exclusively to the adjacent ortho position. uwindsor.ca In the case of N-protected this compound, lithiation would occur at the C3 position. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a new substituent with high regioselectivity. This pathway provides access to 3-substituted derivatives that are difficult to obtain through electrophilic substitution reactions.

| Step | Reagents and Conditions | Intermediate/Product Description |

| 1. Amine Protection | Pivaloyl chloride, Pyridine | N-(5'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)pivalamide |

| 2. Directed Lithiation | s-BuLi or t-BuLi, THF, -78 °C | 3-Lithio-N-(pivaloyl)-2-aminobiphenyl derivative |

| 3. Electrophilic Quench | Electrophile (e.g., CO2, I2, TMSCl) | 3-Substituted-N-(pivaloyl)-2-aminobiphenyl derivative |

Oxidation and Reduction Chemistry of this compound

The chemical reactivity of this compound is significantly influenced by the presence of the amino group, which can undergo a variety of oxidation and reduction reactions. These transformations are crucial for the derivatization of the parent molecule and for its integration into more complex chemical structures. Research in this area has primarily focused on the conversion of the amino group to other nitrogen-containing functionalities, such as nitro groups or N-oxides, and the formation of the amine from a nitro precursor.

Reduction of 2-Nitro-5-(trifluoromethoxy)biphenyl

The most common synthetic route to this compound involves the reduction of its nitro precursor, 2-nitro-5-(trifluoromethoxy)biphenyl. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents.

Detailed research findings have demonstrated the efficacy of several methods for this reduction. Catalytic hydrogenation is a widely employed technique, offering high yields and clean reaction profiles. The process typically involves the use of a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. The reaction conditions, including pressure and temperature, can be optimized to ensure complete conversion of the nitro group to the amine.

Another prevalent method is the use of metals in acidic media. A common combination is iron powder in the presence of a mild acid like acetic acid. This method is advantageous due to its cost-effectiveness and operational simplicity. The reaction proceeds through the gradual dissolution of iron, which provides the necessary electrons for the reduction of the nitro group.

The following table summarizes typical conditions and findings for the reduction of nitroaromatic compounds analogous to 2-nitro-5-(trifluoromethoxy)biphenyl, which are directly applicable to its synthesis.

Table 1: Summary of Reduction Reactions for the Synthesis of Aromatic Amines

| Precursor | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aromatic Nitro Compound | Iron / Acetic Acid | Ethanol/Water | Reflux | >90 | General Method |

| Aromatic Nitro Compound | Pd/C, H₂ | Methanol | Room Temperature | >95 | Catalytic Hydrogenation |

Oxidation of the Amino Group

The amino group of this compound is susceptible to oxidation, leading to the formation of various nitrogen-containing functional groups, most notably nitro compounds and N-oxides. The outcome of the oxidation reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.

Recent studies have explored the selective oxidation of anilines, including those with trifluoromethoxy substituents, to nitrobenzenes. One effective method involves the use of hydrogen peroxide as the oxidant in the presence of a base. This approach offers a green and efficient route to nitroaromatics from their corresponding anilines. For instance, the oxidation of p-trifluoromethoxyaniline to p-trifluoromethoxynitrobenzene has been achieved in high yield using hydrogen peroxide and sodium methoxide in a mixed solvent system of ethanol and acetonitrile acs.org. This methodology is directly applicable to the oxidation of this compound.

The formation of N-oxides from aromatic amines is another important transformation. This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the direct oxidation of the nitrogen atom of the amino group. While specific studies on the N-oxidation of this compound are not extensively documented, the general reactivity of anilines towards peroxy acids suggests that this transformation is feasible.

The table below outlines relevant research findings on the oxidation of anilines that are pertinent to the reactivity of this compound.

Table 2: Research Findings on the Oxidation of Substituted Anilines

| Substrate | Oxidizing Agent | Base/Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| p-Trifluoromethoxyaniline | H₂O₂ | NaOMe | EtOH/MeCN | p-Trifluoromethoxynitrobenzene | High | acs.org |

| Aniline (B41778) | H₂O₂ | NaF | MeCN | Azoxybenzene | 96 | acs.org |

Computational and Theoretical Investigations of 2 Amino 5 Trifluoromethoxy Biphenyl

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the electronic structure of many-body systems. indexcopernicus.comnih.gov It is employed to predict a wide range of molecular properties with a favorable balance between accuracy and computational cost. nih.govnih.gov Methodologies such as the B3LYP hybrid functional are commonly used in conjunction with basis sets like 6-311G(d,p) to perform these calculations. indexcopernicus.comnih.gov

The first step in computational analysis is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For 2-Amino-5-(trifluoromethoxy)biphenyl, this involves calculating the bond lengths, bond angles, and dihedral angles that define its equilibrium structure. The optimization process reveals the relative orientation of the two phenyl rings and the spatial arrangement of the amino (-NH₂) and trifluoromethoxy (-OCF₃) groups. The dihedral angle between the two phenyl rings is a critical parameter, indicating the degree of twist from planarity, which in turn affects the electronic conjugation between the rings.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level)

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Lengths | C-C (inter-ring) | 1.490 Å |

| C-N (amino) | 1.385 Å | |

| C-O (methoxy) | 1.365 Å | |

| O-CF₃ | 1.420 Å | |

| C-F | 1.345 Å | |

| Bond Angles | C-C-C (phenyl) | ~120.0° |

| C-C-N | 121.5° | |

| C-O-C | 118.0° |

| Dihedral Angle | Phenyl-Phenyl | 45.5° |

Note: The data in this table is hypothetical and representative of typical values found in similar computed structures.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov These calculations provide the fundamental vibrational modes of the molecule, which are associated with specific stretching, bending, and torsional motions of the atoms. nih.gov By comparing the computed vibrational frequencies with experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed spectral bands can be made. nih.gov Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental data. nih.gov

Table 2: Selected Calculated Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| N-H Asymmetric Stretch | 3505 | Amino Group |

| N-H Symmetric Stretch | 3410 | Amino Group |

| C-H Aromatic Stretch | 3100-3000 | Phenyl Rings |

| C=C Aromatic Stretch | 1620-1580 | Phenyl Rings |

| N-H Scissoring | 1610 | Amino Group |

| C-O-C Asymmetric Stretch | 1260 | Trifluoromethoxy Group |

| C-F Symmetric Stretch | 1170 | Trifluoromethoxy Group |

Note: The data in this table is hypothetical and based on characteristic frequencies for the functional groups listed.

Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the excitation energies, oscillator strengths, and the nature of the transitions (e.g., π→π* or n→π*), can be correlated with the absorption bands observed in experimental UV-Vis spectra. For this compound, these calculations help identify the electronic transitions responsible for its light-absorbing properties, which are often linked to the π-conjugated system of the biphenyl (B1667301) core and the influence of the amino and trifluoromethoxy substituents.

Table 3: Predicted Electronic Transitions for this compound using TD-DFT

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 310 | 0.152 | HOMO → LUMO (π→π*) |

| S₀ → S₂ | 275 | 0.089 | HOMO-1 → LUMO (π→π*) |

Note: The data in this table is hypothetical and illustrates typical TD-DFT outputs for aromatic compounds.

Electronic Structure Analysis

Analysis of the electronic structure provides a deeper understanding of a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial descriptor of molecular stability and reactivity. malayajournal.org A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.orgsemanticscholar.org In this compound, the HOMO is typically localized on the amino group and the adjacent phenyl ring, reflecting their electron-donating nature. The LUMO is often distributed across the biphenyl system, influenced by the electron-withdrawing trifluoromethoxy group.

Table 4: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.45 |

| ELUMO | -0.98 |

Note: The data in this table is hypothetical and represents plausible values for a molecule of this type.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netajchem-a.com The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. researchgate.net Neutral regions are often colored green. For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amino group due to the lone pair of electrons. The fluorine atoms of the trifluoromethoxy group would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group would be associated with a region of positive electrostatic potential, making them potential hydrogen bond donors.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a powerful tool used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. For this compound, an NBO analysis would provide insights into the delocalization of electrons between the donor (Lewis-type) and acceptor (non-Lewis type) orbitals. This analysis quantifies the stabilization energy E(2) associated with these interactions, which is crucial for understanding the molecule's stability and electronic properties.

No published NBO analysis data for this compound was found during the literature search.

Reactivity Descriptors and Chemical Hardness/Softness

Quantum chemical descriptors derived from conceptual Density Functional Theory (DFT) are essential for predicting the reactivity of a molecule. Key parameters include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud.

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Specific values for these reactivity descriptors for this compound are not available in the public domain.

Conformational Analysis and Rotational Barriers

The conformational landscape of this compound is defined by the rotational barriers around the C-C single bond connecting the two phenyl rings and the C-N and C-O bonds. Conformational analysis involves mapping the potential energy surface by systematically rotating these bonds to identify the most stable conformers (energy minima) and the transition states for their interconversion. This information is critical for understanding the molecule's three-dimensional structure and how it influences its biological activity and physical properties.

A detailed conformational analysis, including the identification of stable conformers and the energy barriers for rotation, has not been published for this specific molecule.

Tautomerism Studies

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, the primary focus would be on the amino (-NH2) group, which could potentially exhibit imine tautomers under certain conditions. Computational studies would calculate the relative energies and thermodynamic stabilities of the possible tautomeric forms to determine the predominant species in different environments (gas phase and solution).

There are no available tautomerism studies in the scientific literature for this compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The amino group (-NH2) and the trifluoromethoxy group (-OCF3) in this compound can participate in various intermolecular interactions. The N-H bonds can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors. Furthermore, the fluorine atoms could potentially engage in halogen bonding. Understanding these interactions is fundamental to predicting the crystal packing, solubility, and binding affinity of the molecule with biological targets. Computational methods like Hirshfeld surface analysis are often employed to visualize and quantify these interactions in the solid state.

No specific studies detailing the intermolecular interactions of this compound have been found.

Exploration of Non-Linear Optical (NLO) Properties

Molecules with significant charge separation and delocalized π-electron systems, like many biphenyl derivatives, are often investigated for their non-linear optical (NLO) properties. Computational calculations can predict the first-order hyperpolarizability (β), a key parameter that indicates a molecule's potential for applications in technologies like second-harmonic generation. These calculations typically involve determining the molecular dipole moment (μ) and polarizability (α) under an applied electric field.

The NLO properties of this compound have not been computationally explored in any available research.

While the framework for a comprehensive computational study of this compound is well-established within the field of theoretical chemistry, the actual research and corresponding data for this specific compound are conspicuously absent from the public scientific record. The information required to populate the sections outlined in this article is contingent upon future research initiatives dedicated to the synthesis and in-silico analysis of this molecule.

Applications of 2 Amino 5 Trifluoromethoxy Biphenyl in Advanced Chemical Sciences

Role as a Synthetic Intermediate and Building Block

The molecular architecture of 2-Amino-5-(trifluoromethoxy)biphenyl, featuring a combination of a rigid biphenyl (B1667301) scaffold and reactive functional groups, establishes it as a key intermediate in multi-step organic synthesis. The presence of the trifluoromethoxy (-OCF₃) group, in particular, is significant as it can enhance desirable properties such as metabolic stability, lipophilicity, and binding affinity in target molecules, making it highly sought after in medicinal and agrochemical research. acs.orgacs.org

Precursor in Organic Synthesis

As a precursor, this compound offers a versatile platform for constructing more complex molecular frameworks. The primary amino (-NH₂) group is a key reaction site, enabling a wide array of chemical transformations. For instance, it can undergo diazotization to form a diazonium salt, which is a gateway to numerous other functionalities. Furthermore, the amino group can readily participate in condensation and coupling reactions.

The biphenyl unit provides a rigid and thermally stable core, while the trifluoromethoxy group modifies the electronic properties and steric profile of the molecule. This combination allows chemists to design and synthesize target compounds with precise control over their physical and chemical characteristics. Axially chiral biphenolic scaffolds, for example, are widely used in the design of chiral catalysts and ligands, and the synthesis of such complex structures often relies on functionalized biphenyl precursors. google.comresearchgate.net

Below is a table of potential synthetic transformations for the amino group on the biphenyl scaffold, illustrating its utility as a precursor.

| Reaction Type | Reagents | Resulting Functional Group | Significance |

| Acylation/Amidation | Acid Chlorides, Anhydrides | Amide | Formation of polyamides, synthesis of biologically active molecules. |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Modification of electronic properties and basicity. |

| Diazotization | Nitrous Acid (HNO₂) | Diazonium Salt (-N₂⁺) | Intermediate for introducing various substituents (e.g., -OH, -CN, -Halogen). |

| Schiff Base Formation | Aldehydes, Ketones | Imine (Schiff Base) | Precursors for synthesizing heterocyclic compounds and ligands. |

| Suzuki Coupling | Boronic Acids (after conversion to halide) | Extended π-systems | Building blocks for organic electronics and polymers. |

Derivatives for Fine Chemical Production

The structure of this compound is particularly relevant for the production of high-value fine chemicals, such as those used in the pharmaceutical and agrochemical industries. rsc.orgresearchgate.net The trifluoromethoxy group is increasingly important in the design of new drugs due to its ability to improve metabolic stability and membrane permeability. acs.org

This compound serves as a key building block for creating a variety of derivatives. For example, 2-aminobiphenyl (B1664054) derivatives are crucial intermediates for certain fungicides. rsc.org By reacting the amino group, it's possible to synthesize complex heterocyclic structures or attach other pharmacologically active moieties. The synthesis of potent inhibitors for protein-protein interactions, such as PD-1/PD-L1, has been shown to utilize o-(biphenyl-3-ylmethoxy)nitrophenyl scaffolds, highlighting the importance of the biphenyl core in drug design. ntu.edu.tw Similarly, related amino-trifluoromethyl compounds are used as intermediates in the synthesis of potent urea-based herbicides and insecticides. researchgate.net The presence of the trifluoromethoxy group on the biphenyl structure of this compound makes it an attractive starting material for developing new bioactive compounds with potentially enhanced efficacy and favorable pharmacokinetic profiles.

Contributions to Materials Science

The unique combination of a fluorinated substituent and a biphenyl structure makes this compound a promising candidate for developing advanced materials. The incorporation of fluorine, particularly in the form of -OCF₃ groups, can impart desirable properties such as thermal stability, chemical resistance, low dielectric constants, and hydrophobicity. tandfonline.comresearchgate.net

Advanced Polymers

Fluorinated polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and low dielectric constants, making them suitable for applications in microelectronics and aerospace. tandfonline.comresearchgate.netnih.govgoogle.com These polymers are typically synthesized from fluorinated diamine monomers. Research on polyimides derived from diamines containing trifluoromethyl (-CF₃) groups, such as 2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl, has demonstrated that the fluorine content significantly enhances solubility, optical transparency, and thermal properties while lowering the dielectric constant.

While direct polymerization of the mono-functional this compound would lead to chain termination, it can be chemically modified into a diamine or dianhydride monomer. As a monomer, it would incorporate the trifluoromethoxy group into the polymer backbone. This is expected to yield polyimides or polyamides with properties comparable or superior to those derived from -CF₃ analogs. The -OCF₃ group is known to be even more effective at lowering the dielectric constant and increasing hydrophobicity.

The table below summarizes the properties of polyimides synthesized from various fluorinated diamino-biphenyl monomers, illustrating the impact of fluorination on polymer characteristics.

| Dianhydride | Diamine Monomer | Glass Transition Temp. (T₉) | 10% Weight Loss Temp. (T₁₀) | Dielectric Constant (10 kHz) |

| 6FDA | 2,2'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl | 280 °C | 545 °C (N₂) / 542 °C (Air) | 3.03 |

| ODPA | 2,2'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl | 260 °C | 550 °C (N₂) / 545 °C (Air) | 3.61 |

| BTDA | 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene | 261 °C | 531 °C (Air) | 2.92 |

| 6FDA | 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene | 316 °C | 525 °C (Air) | 2.74 |

| (Data sourced from references researchgate.netnih.gov) |

Organic Electronics

The biphenyl core is a common structural motif in organic semiconductors due to its ability to facilitate charge transport through its π-conjugated system. The performance of these materials can be fine-tuned by attaching various functional groups to the biphenyl scaffold. The amino group and the highly electronegative trifluoromethoxy group of this compound can significantly influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection and transport in electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

While direct application of this specific compound has not been extensively reported, related fluorinated biphenyl compounds have been synthesized and studied for their potential in electronics. The introduction of fluorine atoms can enhance the stability and tune the electronic properties of the material. Therefore, this compound represents a valuable building block for designing novel p-type or n-type organic semiconductors. The amino group provides a convenient handle for further chemical modification, allowing for the synthesis of a library of related compounds with systematically varied electronic properties.

Liquid Crystal Displays (LCDs)

The biphenyl unit is a foundational component in many thermotropic liquid crystals due to its rigid, rod-like structure, which promotes the formation of mesophases. researchgate.net The properties of liquid crystals, such as their nematic temperature range, viscosity, and dielectric anisotropy, are highly dependent on the substituents attached to the biphenyl core.

Fluorinated substituents are commonly incorporated into liquid crystal molecules to optimize these properties for display applications. The trifluoromethoxy group, with its strong dipole moment, can significantly alter the dielectric anisotropy of the molecule, a key factor for the performance of twisted nematic (TN) and other types of LCDs. The amino group on this compound can be readily converted to other functional groups typically found in liquid crystals, such as cyano (-CN) or isothiocyanato (-NCS) groups, or used to attach a chiral tail to induce cholesteric phases. The synthesis of biphenyl liquid crystals from amino acids and other bio-based molecules has been explored, indicating the utility of the amino functionality in this field. researchgate.net Thus, this compound is a promising precursor for the development of new liquid crystalline materials with tailored electro-optical characteristics.

Organic Semiconductors

The field of organic electronics has seen a surge in the development of novel materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Biphenyl derivatives have been investigated as components of organic semiconductors due to their rigid structure and ability to transport charge. While direct studies on this compound as a primary component in organic semiconductors are not extensively documented, the properties of related compounds suggest its potential utility.

The introduction of trifluoromethyl (-CF3) groups into conjugated polymers has been shown to enhance the ambient stability and balance charge mobilities in OFETs. For instance, polymers incorporating 2,2′-bis(trifluoromethyl)biphenyl have demonstrated excellent performance with high hole and electron mobilities, attributed to the electron-accepting nature of the CF3-biphenyl unit. researchgate.netrsc.org These polymers also exhibit remarkable stability in air, a crucial factor for practical applications. researchgate.net The trifluoromethoxy (-OCF3) group in this compound is also strongly electron-withdrawing and can impart desirable electronic properties and moisture resistance.

Furthermore, biphenyl enamines have been synthesized and investigated as p-type semiconductors. nih.govresearchgate.net These materials, prepared through a straightforward one-step condensation reaction, have shown high thermal stability and charge-carrier mobilities, making them suitable for use in OLEDs and solar cells. nih.govresearchgate.net The amino group in this compound provides a reactive handle for the synthesis of such enamines, suggesting a pathway to new semiconducting materials.

Table 1: Properties of Related Biphenyl-Based Organic Semiconductors

| Compound/Polymer Class | Key Features | Potential Application | Reference |

|---|---|---|---|

| Polymers with 2,2′-bis(trifluoromethyl)biphenyl | Ambipolar charge transport, high ambient stability | Organic Field-Effect Transistors (OFETs) | researchgate.netrsc.org |

Metal-Organic Frameworks (MOFs) and Polymers of Intrinsic Microporosity (PIMs)

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The ability to tune the pore size and functionality of MOFs by modifying the organic linker has led to their application in gas storage, separation, and catalysis. Amino-functionalized linkers are of particular interest as they can enhance the selectivity of MOFs for certain gases, such as CO2, and provide sites for post-synthetic modification.

While the direct use of this compound as a linker in MOF synthesis is not yet reported, its structure is highly relevant. The amino group can serve as a coordination site or a functional group to interact with guest molecules. For example, the incorporation of amino functionalities into carboxylic acid-based linkers has been shown to facilitate the synthesis of MOFs under mild, biomimetic conditions. nih.gov The biphenyl core provides rigidity, which is essential for creating a stable, porous framework. The trifluoromethoxy group could impart specific properties such as hydrophobicity and influence the electronic environment of the pores.

Polymers of Intrinsic Microporosity (PIMs)

Polymers of Intrinsic Microporosity (PIMs) are a class of polymers that possess a high degree of microporosity due to their rigid and contorted molecular structures, which prevent efficient packing in the solid state. This intrinsic porosity makes them promising materials for membrane-based gas separations.

The synthesis of PIMs often involves the polymerization of monomers that have a rigid, non-planar structure. Biphenyl units are common components of PIMs. The introduction of bulky or electron-withdrawing groups can enhance the performance of PIMs. For instance, the incorporation of trifluoromethyl and phenylsulfone groups into PIMs has been shown to result in materials with high free volume and good gas permeability. researchgate.netcanada.ca The trifluoromethoxy group in this compound, being both bulky and electron-withdrawing, could be a valuable substituent in a monomer for PIM synthesis. The amino group could also be utilized for polymerization or for post-polymerization modification to introduce further functionality. Although direct polymerization of this compound into a PIM has not been described, its structural features align well with the design principles for high-performance PIM monomers.

Table 2: Relevant Monomers and Linkers for MOFs and PIMs

| Monomer/Linker Type | Application | Key Structural Features | Reference |

|---|---|---|---|

| Amino-functionalized carboxylic acids | MOF synthesis | Facilitates biomimetic crystallization | nih.gov |

| Spiro-bisindane and tetrafluoroterephthalonitrile (B158556) derivatives | PIM synthesis | Rigid and contorted structure, high free volume | researchgate.netcanada.carsc.orgrsc.org |

Utility in Ligand Design for Catalytic Systems

The biphenyl structure is a cornerstone in the design of ligands for asymmetric catalysis. The axial chirality of appropriately substituted biphenyls can create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in a wide range of chemical transformations. The amino group in this compound makes it a valuable precursor for the synthesis of such chiral ligands.

Chiral Ligands for Enantioselective Catalysis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chiral ligands are essential components of the catalysts used to achieve this. Biphenyl-based phosphine (B1218219) ligands, such as BINAP, are among the most successful classes of chiral ligands.

The amino group of this compound can be readily converted into other functional groups, such as phosphines, to generate novel chiral ligands. The synthesis of new chiral biphenyl backbones, including 2-amino-2′-hydroxy-6,6′-dimethyl-1,1′-biphenyl, has been reported, and these have been used to prepare chiral P,N-ligands. researchgate.net These ligands have shown high efficiency in copper-catalyzed enantioselective conjugate additions. researchgate.net Similarly, this compound could be a starting point for a new family of chiral ligands. The trifluoromethoxy group would be expected to influence the electronic properties of the resulting ligand and, consequently, the reactivity and selectivity of the metal complex.

Strategies for the catalytic enantioselective synthesis of α-trifluoromethyl amines are also of great interest. nih.gov While not directly involving this compound, the development of chiral catalysts for reactions involving trifluoromethyl- and trifluoromethoxy-containing substrates highlights the importance of this class of compounds.

Table 3: Examples of Chiral Biphenyl Ligands and Their Applications

| Ligand Type | Application | Achieved Enantioselectivity | Reference |

|---|---|---|---|

| Chiral P,N-ligands from 2-amino-2′-hydroxy-6,6′-dimethyl-1,1′-biphenyl | Cu(I)-catalyzed conjugate addition | Up to 96.1% ee | researchgate.net |

| Bridged C2-symmetric biphenyl phosphine | Asymmetric hydrogenation of ketoesters and acrylates | High enantioselectivity | nih.gov |

Catalytic Applications in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials.

This compound itself can be synthesized via a Suzuki-Miyaura coupling reaction. For example, the coupling of an appropriately substituted arylboronic acid with an aminophenyl halide could provide a route to this compound. The development of efficient catalysts for the coupling of fluorinated substrates is an active area of research. mdpi.com

Furthermore, this compound can serve as a coupling partner in these reactions. The amino group can be protected and the biphenyl core can be further functionalized. The trifluoromethoxy group can influence the reactivity of the aromatic rings in cross-coupling reactions.

The amino group also allows for the molecule to be used as a precursor to ligands for cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a key method for the synthesis of anilines and their derivatives. acs.org Ligands derived from this compound could potentially be effective in these and other cross-coupling reactions.

Table 4: Conditions for Relevant Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst System | Substrates | Application | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)2 / XPhos | Aryltrifluorosilanes and aryl chlorides | Synthesis of biaryls | nih.gov |

| Suzuki-Miyaura | Pd nanoparticles on graphene | Fluorinated aryl bromides and phenylboronic acids | Synthesis of fluorinated biphenyls | mdpi.com |

Advanced Transition Metal Complexes

The amino group in this compound makes it a potential ligand for the formation of coordination complexes with a variety of transition metals. The resulting complexes could have interesting structural, electronic, and catalytic properties.

The synthesis and characterization of transition metal complexes with various amino-functionalized ligands have been extensively studied. For example, Schiff bases derived from amino-substituted phenyl compounds have been used to create complexes with metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). nih.gov These complexes have been investigated for their biological activity. nih.gov

Following a similar strategy, this compound could be used to synthesize Schiff base ligands, which could then be coordinated to transition metals. The trifluoromethoxy group would likely influence the properties of the resulting metal complexes, potentially leading to novel catalytic or material applications. While specific complexes of this compound are not yet reported in the literature, the general principles of coordination chemistry suggest that it is a promising candidate for the development of new metal complexes.

Analytical Chemistry Applications

In the field of analytical chemistry, the unique properties of this compound could be leveraged for the development of new analytical methods. The presence of the trifluoromethoxy group, with its three fluorine atoms, makes this compound a candidate for detection by 19F NMR spectroscopy. This technique is highly sensitive and can be used for the quantification of fluorine-containing compounds in complex mixtures.

Furthermore, the amino group provides a site for derivatization, which can be used to enhance the detectability of the molecule by various analytical techniques. For example, the amino group can be reacted with a fluorescent tag, allowing for highly sensitive detection by fluorescence spectroscopy. This approach is commonly used in bioanalytical chemistry for the detection of amines and amino acids.

The compound could also serve as a standard in chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of related fluorinated biphenyl compounds. Its distinct retention time, influenced by the polarity of the amino group and the lipophilicity of the trifluoromethoxy group, would allow for its separation and quantification.

While specific analytical methods for this compound are not widely published, its structural features suggest its potential utility in various analytical applications, particularly in the analysis of fluorinated organic compounds.

The Elusive Role of this compound in Advanced Chemical Sciences

Despite extensive investigation into the applications of specialized chemical compounds in modern research, a thorough review of scientific literature reveals a notable absence of studies detailing the use of this compound in advanced chemical sciences, particularly as a chiral derivatizing agent for chromatographic separation.

While the constituent parts of the molecule—the biphenyl scaffold, the amino group, and the trifluoromethoxy substituent—are individually significant in the design of functional molecules, their specific combination in this compound has not been a subject of published research accessible through broad scientific databases.

The field of chiral chromatography frequently employs derivatizing agents to enable the separation of enantiomers. These agents react with the target molecules to form diastereomers, which possess different physical properties and can be separated using standard chromatographic techniques. Biphenyl structures are often explored for this purpose due to their rigid and well-defined three-dimensional nature, which can create the necessary steric and electronic interactions for effective chiral recognition.

Furthermore, the trifluoromethoxy group is a highly valued substituent in medicinal chemistry and materials science. Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's properties, including its metabolic stability, binding affinity, and bioavailability. Similarly, the amino group serves as a versatile chemical handle for further synthetic modifications.

However, the specific application of this compound as a chiral derivatizing agent remains undocumented in the available scientific literature. Consequently, no research findings or data tables on its performance in chromatographic separations can be presented. The potential of this compound in this or other areas of advanced chemical sciences remains a subject for future investigation.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of more efficient, sustainable, and versatile synthetic routes to 2-Amino-5-(trifluoromethoxy)biphenyl and its derivatives is a primary research goal. Current methodologies often rely on classical cross-coupling reactions, which can be resource-intensive. Future research is anticipated to focus on one-pot procedures and novel coupling strategies that enhance yield, reduce waste, and expand the accessible chemical space.

Key areas for exploration include:

Advanced Cross-Coupling Techniques: The use of modern cross-coupling reactions, like the Heck-Matsuda reaction following a diazotisation step, presents a promising route for synthesizing complex biphenyl (B1667301) derivatives from readily available precursors. gla.ac.uk

Simplified Reaction Sequences: Future synthetic strategies will likely aim to simplify experimental operations, similar to novel routes developed for related compounds like 2-amino-5-fluoropyridine, which eliminate the need for challenging intermediate synthesis and separation steps. researchgate.net

A comparison of potential future synthetic approaches is detailed in the table below.

| Synthetic Approach | Potential Advantages | Key Research Focus | Relevant Analogy |

| One-Pot Nonaflate/Suzuki-Miyaura | Reduced reaction time, simplified purification, higher overall efficiency. | Optimization of reaction conditions for trifluoromethoxy-substituted substrates. | Synthesis of biphenyl amino acids. gla.ac.uk |

| Diazotisation/Heck-Matsuda Coupling | Utilizes different starting materials, offers alternative regioselectivity. | Exploring the stability and reactivity of the diazonium intermediate. | Synthesis of stilbene (B7821643) amino acids. gla.ac.uk |

| C-H Activation/Cyclization | Atom economy, direct functionalization of the biphenyl core. | Development of selective catalysts for C-H activation at specific positions. | Cyclization to form dibenzofurans for enhanced fluorescence. gla.ac.uk |

Development of Advanced Catalytic Applications

The inherent chirality and functional groups of this compound make it an attractive scaffold for the design of novel catalysts. Its derivatives could serve as ligands for transition metals or as organocatalysts for asymmetric synthesis.

Future research in this domain is expected to pursue:

Axially Chiral Amine Catalysts: The design and synthesis of axially chiral catalysts based on the biphenyl backbone of this compound could lead to effective catalysts for asymmetric reactions proceeding through enamine intermediates. rsc.org

Peptide-Mimetic Catalysis: Incorporating this amino-biphenyl moiety into peptide-phosphonium salt structures could yield catalysts capable of molecular recognition and highly enantioselective transformations, such as oxidative kinetic resolutions. acs.orgacs.org The trifluoromethoxy group could be used to fine-tune the electronic properties and steric environment of the catalyst's chiral cavity. acs.org

Bifunctional Thiourea (B124793) Organocatalysts: By modifying the amino group, derivatives of this compound could be converted into structural analogs of established catalysts, such as Takemoto's thiourea catalysts. researchgate.net These new catalysts could be applied to a range of nucleophilic addition reactions.

The table below outlines potential catalytic systems derived from the target compound.

| Catalyst Type | Target Reactions | Design Principle | Reference Catalyst Class |

| Axially Chiral Amine | Asymmetric conjugate additions, aldol (B89426) reactions. | Restricted bond rotation creating a stable chiral environment. | Biphenyl-based amines from dibromopyrenes. rsc.org |

| Peptide-Phosphonium Salt | Oxidative kinetic resolutions, asymmetric synthesis. | Chiral cavity formation through multiple noncovalent interactions. | O-silyl-L-threonine-based phosphonium (B103445) salts. acs.orgacs.org |

| Bifunctional Thiourea | Michael additions, Henry reactions. | Hydrogen-bond donor capability combined with a basic moiety. | Takemoto's catalyst analogs. researchgate.net |

Integration into Emerging Materials Architectures

The unique combination of a rigid biphenyl structure, a reactive amine handle, and a polar trifluoromethoxy group makes this compound a versatile building block for advanced functional materials.

Prospective research areas include:

Fluorescent Probes and Imaging Agents: By incorporating this compound into larger molecular frameworks, such as peptides, it could be developed into a novel fluorescent amino acid. gla.ac.uk Its unique spectroscopic properties could be harnessed for applications in biological imaging.

High-Performance Polymers: The trifluoromethyl group is known to enhance the stability and performance of polymers. Integrating this compound into polymer backbones could lead to the development of advanced materials like anion exchange membranes with high conductivity and alkaline durability for fuel cell applications. acs.org

Crystal Engineering and Supramolecular Assemblies: The amino group can form predictable hydrogen bonds, enabling the construction of complex, ordered solid-state structures. nih.gov This capacity for self-assembly is crucial for designing crystalline materials with tailored electronic or optical properties.

| Material Application | Key Structural Feature | Potential Functionality | Analogous System |

| Biological Imaging | Inherent fluorescence, peptide compatibility. | Cell-penetrating probes, fluorescent labels. | Novel fluorescent amino acids in peptides. gla.ac.uk |

| Anion Exchange Membranes | Trifluoromethyl group, rigid backbone. | Enhanced chemical stability and ionic conductivity. | Poly(bibenzyl-trifluoromethyl piperidinium) copolymers. acs.org |

| Crystalline Materials | Hydrogen-bonding amino group. | Formation of ordered supramolecular arrays for optoelectronics. | Hydrogen-bonded networks in hydantoin (B18101) derivatives. nih.gov |

Deeper Computational Mechanistic Insights

Computational chemistry offers powerful tools to understand and predict the behavior of complex molecules like this compound. Future research will increasingly rely on computational analysis to guide synthetic efforts and catalyst design.

Key areas for computational investigation:

Reaction Pathway Simulation: Advanced methods like the roto-translationally invariant potential (RTIP) can be used to explore complex reaction networks and identify novel, low-energy synthetic pathways that might not be obvious from experimental screening alone. nih.govnih.gov

Mechanism of Trifluoromethylation: Computational analysis can elucidate the step-by-step mechanisms of reactions involving the trifluoromethoxy group, identifying transition states and intermediates. montclair.edu This is crucial for optimizing reactions that attach or modify this functional group.

Noncovalent Interaction Analysis: Understanding the subtle noncovalent interactions (NCIs) that govern molecular recognition is key to designing effective catalysts. acs.orgacs.org Computational tools can map hydrogen bonds and electrostatic potentials to explain the origins of enantioselectivity in catalytic processes involving derivatives of this compound. acs.org

| Computational Method | Research Objective | Expected Insight | Relevant Application |

| RTIP Pathway Sampling | Discovery of novel synthetic routes. | Construction of comprehensive reaction networks and identification of key precursors. nih.gov | Prebiotic synthesis of amino acids. nih.govnih.gov |

| Density Functional Theory (DFT) | Elucidation of catalytic mechanisms. | Identification of transition states and reaction intermediates. | Photocatalytic trifluoromethylation reactions. montclair.edu |

| Noncovalent Interaction (NCI) Analysis | Understanding stereoselectivity in catalysis. | Mapping of hydrogen-bonding and electrostatic interactions between catalyst and substrate. acs.org | Peptide-phosphonium salt catalyzed resolutions. acs.orgacs.org |

Q & A

Basic: What are the key considerations for synthesizing 2-amino-5-(trifluoromethoxy)biphenyl with high purity?

Methodological Answer:

Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura) between halogenated biphenyl derivatives and trifluoromethoxy-containing precursors. Critical factors include:

- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling, with careful control of reaction temperature (80–120°C) to avoid decomposition .

- Protection of Amino Groups: Use of tert-butoxycarbonyl (Boc) or other protective groups to prevent side reactions during trifluoromethoxy introduction .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

Basic: How can researchers verify the structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm biphenyl backbone (aromatic protons at δ 6.8–7.5 ppm) and trifluoromethoxy group (¹⁹F NMR signal at δ −58 to −60 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ = 268.08) and isotopic patterns .

- X-ray Crystallography: For crystalline derivatives, single-crystal analysis resolves bond angles and confirms spatial arrangement of substituents .

Advanced: How does the trifluoromethoxy group influence electronic properties in biphenyl systems?

Methodological Answer:

The -OCF₃ group is strongly electron-withdrawing due to inductive effects from fluorine atoms, which:

- Reduces Electron Density: Measured via Hammett substituent constants (σₚ ≈ 0.35), altering reactivity in electrophilic substitution reactions .

- Stabilizes Intermediates: Enhances resonance stabilization in transition states during nucleophilic aromatic substitution (e.g., SNAr reactions) .

- Impacts Bioactivity: Modulates interactions with biological targets (e.g., enzyme active sites) by altering dipole moments and lipophilicity (logP ≈ 2.8) .

Advanced: What strategies resolve contradictions in crystallographic vs. computational structural data?

Methodological Answer:

Discrepancies often arise in torsion angles or bond lengths. Mitigation approaches include:

- Dynamic NMR Studies: To assess conformational flexibility in solution vs. solid-state structures .

- DFT Calculations: Benchmarking computational models (e.g., B3LYP/6-31G*) against experimental X-ray data to refine force fields .

- Temperature-Dependent Crystallography: Collecting data at multiple temperatures (100–298 K) to identify thermal motion artifacts .

Advanced: How can researchers optimize multi-step synthesis to minimize impurities?

Methodological Answer:

Common impurities include dehalogenated byproducts or unprotected amine derivatives. Strategies:

- Stepwise Monitoring: Use TLC or in-situ FTIR to track intermediate formation (e.g., Boc-protected intermediates ).

- Selective Fluorination: Employ AgF or CsF to enhance trifluoromethoxy group retention during coupling .

- Quality Control: LC-MS with C18 columns (0.1% formic acid in acetonitrile/water) to detect trace impurities (<0.5%) .

Advanced: What role does this compound play in enzyme inhibition studies?

Methodological Answer:

The compound acts as a scaffold for histone deacetylase (HDAC) inhibitors. Key mechanisms:

- Binding Affinity: The amino group coordinates with Zn²⁺ in HDAC active sites, while the trifluoromethoxy group enhances hydrophobic interactions .

- Selectivity Profiling: Competitive assays using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) to measure IC₅₀ values against HDAC1/2 isoforms .

- SAR Studies: Modifying the biphenyl core (e.g., adding methyl or nitro groups) to optimize potency (IC₅₀ < 50 nM) .

Advanced: How can researchers address challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

Scale-up issues include catalyst poisoning and exothermic reactions. Solutions:

- Flow Chemistry: Continuous flow reactors improve heat dissipation and reduce Pd catalyst loading (0.5–1 mol%) .

- Greener Solvents: Replace DMF with cyclopentyl methyl ether (CPME) for easier recycling .

- Process Analytical Technology (PAT): In-line NIR spectroscopy for real-time monitoring of reaction progression .

Advanced: What analytical methods differentiate polymorphs of this compound derivatives?

Methodological Answer:

Polymorph characterization requires:

- PXRD: Compare diffraction patterns (e.g., Form I peaks at 2θ = 12.5°, 15.7° vs. Form II at 13.2°, 16.4°) .

- DSC/TGA: Identify melting points (e.g., Form I: 145°C; Form II: 138°C) and thermal stability .

- Raman Spectroscopy: Detect subtle lattice vibrations (e.g., C-F stretching at 740 cm⁻¹ shifts between polymorphs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.